Dexmedetomidin
Übersicht
Beschreibung
Dexmedetomidin ist ein hochspezifischer Alpha-2-Adrenozeptor-Agonist, der vor allem wegen seiner sedativen und analgetischen Eigenschaften eingesetzt wird. Es wird häufig in klinischen Einrichtungen zur Sedierung während verschiedener Eingriffe und auf Intensivstationen verwendet. This compound ist bekannt für seine Fähigkeit, Sedierung ohne signifikante Atemdepression zu bewirken, was es zu einer wertvollen Alternative zu anderen Sedativa macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird aus 2,3-Dimethylphenylacetonitril durch eine Reihe chemischer Reaktionen synthetisiert. Die Synthese umfasst die folgenden Schritte:
Grignard-Reaktion: 2,3-Dimethylphenylacetonitril reagiert mit einem Grignard-Reagenz zu einem Zwischenprodukt.
Hydrolyse: Das Zwischenprodukt wird hydrolysiert, um 2,3-Dimethylphenylessigsäure zu ergeben.
Cyclisierung: Die Säure wird dann cyclisiert, um einen Imidazolring zu bilden, der zu Medetomidin führt.
Chirale Trennung: Medetomidin wird unter Verwendung von Weinsäure in seine Enantiomere getrennt, wobei das gewünschte Enantiomer this compound ist
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt in der Regel nach dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig als Dexmedetomidinhdydrochlorid für medizinische Zwecke formuliert .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Imidazolringstruktur modifizieren.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder am Imidazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumdichromat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Dexmedetomidin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Alpha-2-Adrenozeptor-Agonisten verwendet.
Biologie: Untersucht werden seine Auswirkungen auf zelluläre Signalwege und die Genexpression.
Industrie: Wird in der Veterinärmedizin zur Sedierung und Analgesie bei Tieren eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Aktivierung von Alpha-2-Adrenozeptoren im zentralen Nervensystem. Diese Aktivierung führt zur Hemmung der Noradrenalinfreisetzung, was zu Sedierung, Analgesie und Anxiolyse führt. Die primären molekularen Ziele sind die Alpha-2-Rezeptoren, die sich im Locus coeruleus befinden, der eine entscheidende Rolle bei der Regulierung von Schlaf und Wachheit spielt .
Wirkmechanismus
Target of Action
Dexmedetomidine is a highly selective α2 adrenergic receptor agonist . The α2 adrenergic receptors are the primary targets of dexmedetomidine . These receptors play a crucial role in sedation, analgesia, and anxiolysis .
Mode of Action
Dexmedetomidine interacts with its targets, the α2 adrenergic receptors, leading to sedation and analgesia . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep . Unique to dexmedetomidine, patients remain easily rousable and cooperative .
Biochemical Pathways
Dexmedetomidine affects several biochemical pathways. It has been found to regulate ferroptosis and the α2-adrenergic receptor/Keap1/Nrf2/HO-1 pathway . It also impacts the PI3K/Akt/mTOR pathway, which plays a crucial role in alleviating autophagy and protecting the blood-brain barrier . Furthermore, dexmedetomidine can reduce glutamate content after cerebral ischemia and increase gamma aminobutyric acid content, indicating that it might exert its neuroprotective effects by downregulating excitatory neurotransmitters and upregulating inhibitory neurotransmitters .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics .
Result of Action
The molecular and cellular effects of dexmedetomidine’s action include the regulation of programmed cell death, autophagy and fibrosis, alleviation of inflammatory response, endothelial dysfunction and microcirculatory derangements, improvement of mitochondrial dysregulation, hemodynamics, and arrhythmias . Dexmedetomidine also inhibits H/R-induced activation of inflammasome in myocardial fibroblasts and increases the viability of co-cultured cardiomyocytes, thereby generating a cardioprotective effect .
Action Environment
Environmental factors such as the patient’s liver function can influence the action, efficacy, and stability of dexmedetomidine . The liver is involved in the pharmacokinetics of dexmedetomidine, so this drug should be administered with caution in patients with liver impairment . Moreover, dexmedetomidine’s effects can be influenced by the patient’s body size, plasma albumin levels, and cardiac output .
Biochemische Analyse
Biochemical Properties
Dexmedetomidine is a new-generation, highly selective α2 adrenergic receptor agonist . It has a large number of advantages, including its sedative and analgesic properties, its ability to inhibit sympathetic nerves, its reduced anesthetic dosage, its hemodynamic stability, its mild respiratory depression abilities, and its ability to improve postoperative recognition .
Cellular Effects
Dexmedetomidine has been shown to offer a beneficial pharmacological profile, with sedation which parallels natural sleep, sympatholysis, and anesthetic-sparing effect without relevant respiratory depression . In addition, there is increasing evidence supporting its organ protective effects against ischemic and hypoxic injury . Dexmedetomidine can regulate cellular immunity, suppress the inflammatory response in the tissues and enhance the immune function of patients .
Molecular Mechanism
Dexmedetomidine exerts its effects at the molecular level through activation of α2-adrenergic receptors . This leads to both sedation and analgesia, with negligible respiratory and cardiovascular side effects . It has been suggested that dexmedetomidine could reduce the apoptosis of nerve cells in patients with brain injury caused by oxidative stress through the proliferator-activated receptor-gamma coactivator 1α (PGC-1α) pathway .
Temporal Effects in Laboratory Settings
Dexmedetomidine has a complex biphasic effect on blood pressure. At low concentrations, dexmedetomidine induces hypotension by activating central nervous system receptors. At high concentrations, dexmedetomidine induces hypertension by activating peripheral vascular smooth muscle receptors .
Dosage Effects in Animal Models
In animal models, dexmedetomidine has been shown to decrease intraoperative vasopressor use and improve 28-day mortality . Given the small sample size, a larger prospective study should be undertaken to confirm these findings .
Metabolic Pathways
Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population .
Transport and Distribution
Dexmedetomidine is rapidly distributed via the bloodstream with a short half-life (distribution for 6 min and elimination for 2 h), and is mainly metabolized in the liver through N-glucuronidation, N-methylation, and cytochrome P450 (CYP; primarily CYP2A6) enzymes .
Subcellular Localization
Dexmedetomidine acts on subcortical areas of the brain and does not bind to the GABA receptors . It preserves epileptiform activity in children with seizure disorders, facilitating localization and identification of seizure foci .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexmedetomidine is synthesized from 2,3-dimethylphenylacetonitrile through a series of chemical reactions. The synthesis involves the following steps:
Grignard Reaction: 2,3-dimethylphenylacetonitrile reacts with a Grignard reagent to form an intermediate.
Hydrolysis: The intermediate undergoes hydrolysis to yield 2,3-dimethylphenylacetic acid.
Cyclization: The acid is then cyclized to form an imidazole ring, resulting in medetomidine.
Chiral Resolution: Medetomidine is resolved into its enantiomers using tartaric acid, and the desired enantiomer is dexmedetomidine
Industrial Production Methods
Industrial production of dexmedetomidine typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated as dexmedetomidine hydrochloride for medical use .
Analyse Chemischer Reaktionen
Types of Reactions
Dexmedetomidine undergoes several types of chemical reactions, including:
Oxidation: Dexmedetomidine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of dexmedetomidine, which can have different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clonidin: Ein weiterer Alpha-2-Adrenozeptor-Agonist, der bei Bluthochdruck und Sedierung eingesetzt wird.
Tizanidin: Wird als Muskelrelaxans verwendet und hat ähnliche sedative Eigenschaften.
Einzigartigkeit von Dexmedetomidin
This compound ist aufgrund seiner hohen Selektivität für Alpha-2-Adrenozeptoren einzigartig, was zu einer minimalen Atemdepression im Vergleich zu anderen Sedativa führt. Seine Fähigkeit, eine Sedierung zu bewirken, die dem natürlichen Schlaf ähnelt, zusammen mit seinen analgetischen und anxiolytischen Eigenschaften, machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen .
Eigenschaften
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873388 | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, 1.74e-01 g/L | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate. | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
113775-47-6 | |
Record name | Dexmedetomidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113775-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmedetomidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXMEDETOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.